Pyrrolidine, 1-(N-2,6-xylylglycyl)-

Description

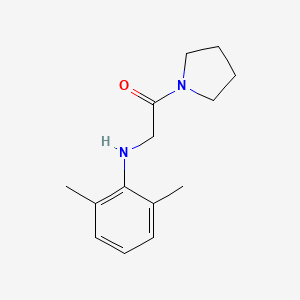

Pyrrolidine, 1-(N-2,6-xylylglycyl)-, is a pyrrolidine derivative featuring a glycyl moiety substituted with a 2,6-dimethylphenyl (xylyl) group at the nitrogen atom. The pyrrolidine core is a five-membered saturated heterocycle, widely recognized for its conformational flexibility and role in bioactive molecules.

Properties

CAS No. |

60277-11-4 |

|---|---|

Molecular Formula |

C14H20N2O |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2-(2,6-dimethylanilino)-1-pyrrolidin-1-ylethanone |

InChI |

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-10-13(17)16-8-3-4-9-16/h5-7,15H,3-4,8-10H2,1-2H3 |

InChI Key |

CJIOONVXFVYWQW-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)N2CCCC2 |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NCC(=O)N2CCCC2 |

Other CAS No. |

60277-11-4 |

Synonyms |

CHF3 FC-23 fluorocarbon-11 fluoroform Freon 23 trifluoromethane |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues from Piper nigrum L.

highlights several pyrrolidine derivatives isolated from black peppercorns, which share structural similarities with Pyrrolidine, 1-(N-2,6-xylylglycyl)-. Key examples include:

| Compound Name | Substituent Features | Biological Activity (hKCNK3 Inhibition) | IC₅₀ (µM) |

|---|---|---|---|

| 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b) | Long unsaturated acyl chain | Potent inhibition | 19 ± 2.1 |

| Brachyamide A (4b) | Aromatic/phenyl group | Moderate inhibition | 32 ± 11 |

| 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine (3b) | Methylenedioxyphenyl + conjugated triene | Weak inhibition | 44 ± 6.7 |

Key Observations :

- Acyl Chain Length and Unsaturation : The presence of long, polyunsaturated acyl chains (e.g., in 5b/6b) correlates with higher potency (IC₅₀ = 19 µM), likely due to enhanced membrane interaction or binding pocket compatibility .

- Aromatic Substituents: Brachyamide A (4b), with a phenyl group, shows reduced activity compared to acylated derivatives, suggesting that non-aromatic hydrophobic groups may optimize channel inhibition .

- Electron-Withdrawing Groups : The methylenedioxyphenyl group in 3b introduces steric and electronic effects, reducing potency compared to simpler acyl chains .

Functional Comparisons

- Sensory Effects : Analogues like 5b/6b elicit pungent/tingling sensations via KCNK3 inhibition and TRP channel interactions. The xylylglycyl substituent in the target compound may alter sensory profiles due to reduced lipid solubility compared to acyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.